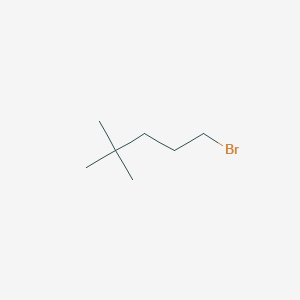

1-Bromo-4,4-dimethylpentane

Descripción

Significance of Alkyl Halides in Synthetic Organic Chemistry

Alkyl halides, or haloalkanes, are organic molecules where one or more hydrogen atoms of an alkane have been substituted by a halogen. patsnap.com Their importance in organic chemistry is paramount, as they act as crucial intermediates in the synthesis of a vast array of compounds. numberanalytics.comnumberanalytics.com The polarity of the carbon-halogen bond, arising from the difference in electronegativity between carbon and the halogen atom, renders the carbon atom electrophilic. patsnap.comquora.com This electrophilicity makes alkyl halides susceptible to attack by nucleophiles, enabling the formation of numerous other functional groups. quora.com

These compounds undergo a variety of reactions, most notably nucleophilic substitution and elimination reactions. numberanalytics.com This reactivity allows for their use as precursors in the creation of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com For instance, alkyl halides are utilized in the synthesis of antibiotics and anti-inflammatory agents. numberanalytics.com Their versatility also extends to their use as solvents for non-polar compounds and as reagents in the formation of organometallic compounds. unacademy.com

Unique Structural Features and Steric Environment of 1-Bromo-4,4-dimethylpentane

This compound, with the chemical formula C₇H₁₅Br, is a primary alkyl halide. nih.gov A defining characteristic of this molecule is the presence of a bulky tert-butyl group attached to the carbon chain at the fourth position. This quaternary carbon center, bonded to three methyl groups, creates a sterically hindered environment around the molecule.

This steric bulk significantly influences the compound's reactivity. While the bromine atom is attached to a primary carbon, which would typically favor bimolecular nucleophilic substitution (SN2) reactions, the neopentyl-like structure introduces substantial steric hindrance. This congestion impedes the backside attack required for an SN2 mechanism, thereby slowing down such reactions.

The structural features of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Structure | A bromine atom attached to the first carbon of a pentane (B18724) chain with two methyl groups on the fourth carbon. |

Historical Context of Related Halogenated Hydrocarbons in Academic Research

The study of halogenated hydrocarbons, a broader class to which this compound belongs, has a rich history in chemical research. The initial recognition that organic compounds were primarily composed of carbon, hydrogen, and oxygen, with occasional inclusion of other elements like halogens, dates back to the time of Lavoisier in the late 18th century. pageplace.de The development of Dalton's atomic theory in the early 19th century further propelled the investigation into the structure and reactivity of these compounds. pageplace.de

Over the past few decades, there has been a notable increase in the application of halogenated compounds in agrochemical research and development. science.gov The introduction of halogens into molecules has become a key strategy in designing modern agrochemicals with enhanced efficacy and specific properties. science.gov Historically, halogenated hydrocarbons have found diverse applications, including as solvents for dry cleaning and degreasing, refrigerants, and even as insecticides and herbicides. nc.gov Research into the reactivity of sterically hindered haloalkanes, such as neopentyl bromide (1-bromo-2,2-dimethylpropane), has been ongoing to understand the influence of molecular structure on reaction pathways, including the potential for carbocation rearrangements during reactions like direct fluorination. dtic.mil These foundational studies on related structures provide a valuable framework for understanding the chemical behavior of this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFWXIBYHHZALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578001 | |

| Record name | 1-Bromo-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6570-95-2 | |

| Record name | 1-Bromo-4,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4,4 Dimethylpentane

Radical Bromination Pathways of 4,4-Dimethylpentane

The free-radical bromination of alkanes is a classic method for introducing a bromine atom onto a carbon skeleton. This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.

Influence of Radical Initiators and Reaction Conditions

The initiation of radical bromination requires an input of energy to generate bromine radicals (Br•) from molecular bromine (Br₂). This is typically achieved through the use of ultraviolet (UV) light or heat. Radical initiators, such as peroxides (e.g., benzoyl peroxide), can also be employed to facilitate the homolytic cleavage of the Br-Br bond at lower temperatures.

The reaction conditions play a crucial role in the efficiency and selectivity of the bromination. The concentration of bromine is generally kept low to minimize the occurrence of polybromination. The reaction is often carried out in a non-reactive solvent, and the temperature is controlled to manage the reaction rate and selectivity.

| Parameter | Influence on Radical Bromination |

| Initiator (UV light, Heat, Peroxides) | Generates initial bromine radicals to start the chain reaction. |

| Temperature | Affects the rate of reaction and can influence selectivity. |

| Concentration of Bromine | Lower concentrations favor monosubstitution. |

| Solvent | Should be inert to radical conditions. |

Regioselectivity and Stereochemical Considerations in Radical Halogenation

Radical bromination is known for its regioselectivity, which is governed by the stability of the resulting alkyl radical intermediate. The order of radical stability is tertiary > secondary > primary. Consequently, bromine will preferentially abstract a hydrogen atom from the carbon that forms the most stable radical.

In the case of 4,4-dimethylpentane, there are primary hydrogens at the C1, C2, and C5 positions, and secondary hydrogens at the C3 position. The most stable radical that can be formed is a secondary radical at the C3 position. Therefore, the major product of the radical bromination of 4,4-dimethylpentane is expected to be 3-bromo-4,4-dimethylpentane. The formation of 1-bromo-4,4-dimethylpentane would proceed through a less stable primary radical and is therefore a minor product in this reaction.

If a chiral center is created during the reaction, radical halogenation typically leads to a racemic mixture of enantiomers. This is because the intermediate radical is generally planar or rapidly inverting, allowing for the halogen to attack from either face with equal probability. In the formation of this compound via this method, no new chiral center is formed.

Alcohol Halogenation via Phosphorus Tribromide (PBr₃) Conversion of 4,4-Dimethyl-1-pentanol (B1294636)

A more direct and regioselective method for the synthesis of this compound is the reaction of 4,4-dimethyl-1-pentanol with phosphorus tribromide (PBr₃). This reaction is a standard procedure for converting primary and secondary alcohols to their corresponding alkyl bromides. byjus.com

Optimized Reaction Conditions and Yield Enhancement Strategies

To achieve high yields and minimize side reactions, certain conditions should be optimized. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or dichloromethane, to prevent the hydrolysis of PBr₃. The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. reddit.com A slight excess of PBr₃ is sometimes used to ensure complete conversion of the alcohol. reddit.com The use of a weak base like pyridine (B92270) can be employed to neutralize the HBr byproduct. byjus.com

| Condition | Recommendation for Yield Enhancement |

| Reagent | Use of freshly distilled PBr₃ in slight excess. |

| Solvent | Anhydrous aprotic solvents (e.g., diethyl ether, DCM). |

| Temperature | Cooled in an ice bath (0 °C) to control exothermicity. |

| Work-up | Careful quenching with water and washing with a mild base (e.g., sodium bicarbonate) to remove byproducts. |

Mechanistic Insights into the SN2 Pathway in PBr₃-Mediated Reactions

The reaction of a primary alcohol with PBr₃ proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. byjus.com In the first step, the oxygen atom of the alcohol acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated alkyl dibromophosphite intermediate, which is an excellent leaving group. The displaced bromide ion then acts as a nucleophile and attacks the carbon atom bearing the hydroxyl group from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. For 4,4-dimethyl-1-pentanol, the carbon is not chiral. This Sₙ2 pathway is advantageous as it avoids the formation of carbocation intermediates, thus preventing rearrangements that can occur with other halogenation methods. masterorganicchemistry.com

Alternative Synthetic Routes and Precursor Derivations

An alternative approach to the synthesis of this compound involves the hydrobromination of an alkene precursor, specifically 4,4-dimethyl-1-pentene (B165720). The addition of hydrogen bromide (HBr) across the double bond can proceed through two different mechanisms, leading to different constitutional isomers.

Approaches Involving 3,3-Dimethyl-1-bromobutane as a Starting Material

The conversion of 3,3-dimethyl-1-bromobutane (also known as neohexyl bromide) to this compound represents a significant synthetic challenge. Such a transformation would necessitate a rearrangement of the carbon skeleton, specifically the migration of a methyl group. While carbocation rearrangements are common in reactions involving secondary or tertiary carbocations, primary alkyl halides like 3,3-dimethyl-1-bromobutane are generally resistant to forming the primary carbocation required to initiate such a rearrangement under standard nucleophilic substitution or elimination conditions.

Reactions that proceed via a primary carbocation are energetically unfavorable. For a skeletal rearrangement to occur, a 1,2-hydride or 1,2-alkyl shift would need to happen. In the case of the hypothetical primary carbocation from 3,3-dimethyl-1-bromobutane, a methyl shift would be required to form a more stable secondary or tertiary carbocation, which could then potentially lead to a rearranged product. However, generating the initial primary carbocation is a significant barrier.

Therefore, a direct, single-step conversion from 3,3-dimethyl-1-bromobutane to this compound is not a standard or feasible synthetic route. The synthesis of this compound typically relies on precursors that already possess the correct carbon skeleton.

Anti-Markovnikov Hydrobromination of Unsaturated Precursors (e.g., 4,4-dimethylpent-1-ene)

A highly effective and regioselective method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide (HBr) to 4,4-dimethylpent-1-ene. researchgate.net This reaction proceeds via a free-radical mechanism, which is initiated by the presence of peroxides (like benzoyl peroxide) or ultraviolet (UV) light. researchgate.netlibretexts.org

The mechanism involves the homolytic cleavage of the peroxide to generate radicals. These radicals then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). libretexts.orgyoutube.com The bromine radical adds to the less substituted carbon of the alkene double bond (the terminal carbon), leading to the formation of a more stable secondary radical on the adjacent carbon. libretexts.orgyoutube.com This radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, this compound, and regenerate a bromine radical, thus propagating the chain reaction. youtube.comma.edu This regioselectivity is in direct contrast to the Markovnikov addition of HBr, which would proceed through a carbocation intermediate and place the bromine on the more substituted carbon. researchgate.net

The use of HBr is crucial, as similar anti-Markovnikov additions with HCl or HI are not thermodynamically favorable. youtube.com This method is particularly valuable as it allows for the direct and predictable formation of primary alkyl bromides from terminal alkenes. wikipedia.org

Table 1: Reaction Conditions for Anti-Markovnikov Hydrobromination of 4,4-dimethylpent-1-ene

| Starting Material | Reagents | Initiator | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,4-dimethylpent-1-ene | Hydrogen Bromide (HBr) | Peroxide (e.g., ascaridole) | This compound | Not specified | lookchem.com |

Halogen Exchange Reactions for Analogous Structures

Halogen exchange reactions provide an alternative pathway for the synthesis of alkyl bromides from other alkyl halides. The most well-known example is the Finkelstein reaction, which typically involves the conversion of an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone (B3395972). wikipedia.orgdoubtnut.com However, the principles of this reaction can be adapted to synthesize alkyl bromides from alkyl chlorides.

This type of reaction is a nucleophilic substitution (SN2) process. wikipedia.org To synthesize this compound, one could theoretically start with 1-chloro-4,4-dimethylpentane (B2393263) and treat it with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent.

The efficiency of the reaction is governed by the relative nucleophilicity of the halides and the solubility of the resulting salts. wikipedia.org For the conversion of an alkyl chloride to an alkyl bromide, driving the equilibrium towards the product can be achieved by using a large excess of the bromide salt or by choosing a solvent system where the chloride salt byproduct is insoluble and precipitates out of the solution, in accordance with Le Chatelier's principle. doubtnut.com While the classic Finkelstein reaction for preparing alkyl iodides uses the insolubility of NaCl or NaBr in acetone to drive the reaction, a similar strategy would be needed for bromide synthesis. wikipedia.org

Catalysts, such as Lewis acids or phase transfer catalysts, can be essential for achieving practical reaction rates, especially for less reactive substrates. societechimiquedefrance.fr Although the primary carbon in 1-chloro-4,4-dimethylpentane is susceptible to SN2 attack, the steric hindrance from the nearby t-butyl group would significantly slow down the reaction rate compared to unbranched primary alkyl halides.

Table 2: General Principles of Halogen Exchange for Alkyl Bromide Synthesis

| Reaction Type | Starting Material | Reagent | Typical Catalyst | Driving Force |

|---|---|---|---|---|

| Finkelstein-type | Alkyl Chloride | Metal Bromide (e.g., NaBr, LiBr) | Phase Transfer Catalyst | Precipitation of metal chloride byproduct |

Reactivity and Mechanistic Investigations of 1 Bromo 4,4 Dimethylpentane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The primary carbon bearing the bromine suggests a predisposition towards an S(_N)2 mechanism; however, the steric bulk of the remote tert-butyl group introduces significant complexity.

Steric Hindrance Effects on S(_N)2 Pathways and Reaction Rates

The S(_N)2 reaction proceeds via a backside attack on the electrophilic carbon. In the case of 1-bromo-4,4-dimethylpentane, the bulky 4,4-dimethyl groups, while not directly attached to the reaction center, create considerable steric hindrance that impedes the approach of the nucleophile. libretexts.org This "neopentyl effect" is a well-documented phenomenon where branching at a carbon adjacent to the reaction center significantly slows down S(_N)2 reactions. stackexchange.com Even though the bromine is on a primary carbon, this steric congestion destabilizes the crowded five-coordinate transition state, thereby increasing the activation energy and dramatically reducing the reaction rate compared to less hindered primary alkyl halides like 1-bromopropane. libretexts.orglibretexts.org Studies have shown that increasing steric hindrance, even on carbons neighboring the electrophilic carbon, leads to a significant decrease in the rate of nucleophilic substitution. libretexts.org

Carbocation Stability and S(_N)1 Considerations for Primary Halides with Remote Branching

The S(_N)1 reaction pathway involves the formation of a carbocation intermediate. For this compound, the initial ionization would lead to a primary carbocation, which is highly unstable. libretexts.org Consequently, a direct S(_N)1 mechanism is generally considered unlikely under standard conditions.

However, the possibility of carbocation rearrangement must be considered. While the initially formed primary carbocation is unstable, a 1,2-hydride or alkyl shift could potentially lead to a more stable secondary or tertiary carbocation. In neopentyl-type systems, rearrangement often occurs under conditions that favor ionization, leading to products derived from the more stable rearranged carbocation. stackexchange.com For instance, the solvolysis of neopentyl bromide in aqueous ethanol (B145695) can yield products derived from the t-amyl cation. masterorganicchemistry.com Despite this, significant S(_N)1 reactivity for this compound is not typically observed under standard conditions, suggesting that the energy barrier for both the initial ionization and rearrangement remains high.

Influence of Solvent Systems and Nucleophile Characteristics on Reaction Mechanisms

The choice of solvent and the nature of the nucleophile are critical in determining the operative reaction mechanism. uci.edu

Solvent Effects: Polar aprotic solvents, such as acetone (B3395972), DMSO, or acetonitrile, are known to favor S(_N)2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively free and reactive. libretexts.org Conversely, polar protic solvents like water and ethanol favor S(_N)1 reactions by stabilizing the carbocation intermediate through solvation. libretexts.orglibretexts.org For this compound, while polar aprotic solvents are the logical choice for promoting any potential S(_N)2 reaction, the inherent steric hindrance remains a major obstacle.

Nucleophile Characteristics: Strong, unhindered nucleophiles favor the S(_N)2 pathway. libretexts.orguci.edu However, even with strong nucleophiles, the steric hindrance of this compound makes substitution difficult. Weaker nucleophiles, which are often the solvent molecules themselves (e.g., in solvolysis), would favor an S(_N)1 pathway, but this is hampered by the instability of the primary carbocation. uci.edulibretexts.org The use of a strong, bulky base like potassium tert-butoxide tends to favor elimination over substitution.

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | Primary, but highly hindered. libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) | Strong nucleophiles are hindered. libretexts.org |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Choice of solvent can modulate pathways, but steric hindrance is dominant. libretexts.orglibretexts.org |

| Leaving Group | Good (e.g., Br⁻, I⁻, TsO⁻) | Good (e.g., Br⁻, I⁻, TsO⁻) | Bromine is a good leaving group. |

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form an alkene. These reactions can proceed through either an E1 or E2 mechanism.

E1 and E2 Mechanistic Pathways for Dehydrohalogenation

E2 Mechanism: This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion departs simultaneously to form a double bond. crunchchemistry.co.uk The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. dalalinstitute.com Primary alkyl halides typically undergo elimination via the E2 mechanism, albeit sometimes slowly. crunchchemistry.co.uk For this compound, a strong, sterically hindered base like potassium tert-butoxide would favor the E2 pathway, leading to the formation of 4,4-dimethyl-1-pentene (B165720).

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. crunchchemistry.co.uk The base then removes a proton from an adjacent carbon in the second step. The E1 mechanism is favored for tertiary alkyl halides due to the stability of the corresponding carbocation. libretexts.orgcrunchchemistry.co.uk Since this compound forms a highly unstable primary carbocation, the E1 pathway is generally not favored. crunchchemistry.co.uk Both E1 and E2 reactions are generally favored by heat. masterorganicchemistry.commasterorganicchemistry.com

| Mechanism | Substrate Preference | Base Requirement | Stereochemistry | Carbocation Intermediate |

| E1 | Tertiary > Secondary | Weak base sufficient | No specific requirement | Yes |

| E2 | Tertiary > Secondary > Primary | Strong base required | Anti-periplanar preferred | No |

Regioselectivity (Zaitsev vs. Hofmann Products) in Alkene Formation

Elimination reactions of alkyl halides can often lead to a mixture of isomeric alkenes. The distribution of these products is governed by the regioselectivity of the reaction, which can follow either Zaitsev's rule or Hofmann's rule.

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orgmasterorganicchemistry.com This is the typical outcome for many elimination reactions.

Hofmann's Rule: In contrast, Hofmann's rule states that under certain conditions, the major product will be the less substituted alkene. chemistrysteps.com This is often observed when a sterically hindered base is used or when the leaving group is bulky. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the presence of hydrogen atoms on two different β-carbons (C2 and the methyl groups at C4) allows for the formation of two possible alkene products upon elimination. The use of a strong, non-hindered base like sodium ethoxide would typically favor the more substituted Zaitsev product. However, the significant steric bulk of the tert-butyl group can influence the reaction to favor the Hofmann product, where the base removes a proton from the less sterically hindered methyl group.

The table below illustrates the potential products of an E2 elimination reaction of this compound.

| Product Name | Structure | Substitution Pattern | Rule |

| 4,4-dimethyl-1-pentene | CH2=CH-CH2-C(CH3)3 | Monosubstituted | Hofmann |

| 4,4-dimethyl-2-pentene | CH3-CH=CH-C(CH3)3 | Disubstituted | Zaitsev |

Stereoselectivity of Elimination Products

The stereoselectivity of elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E/Z or cis/trans isomers). For E1 reactions, the formation of the more stable trans (or E) alkene is generally favored because the carbocation intermediate can adopt the most stable conformation before deprotonation. chemistrysteps.com

In E2 reactions, the stereochemical outcome is dictated by the required anti-periplanar geometry of the departing hydrogen and leaving group. libretexts.org While the trans isomer is often the major product due to its greater stability, the initial stereochemistry of the substrate can sometimes force the formation of the less stable cis (or Z) alkene. chemistrysteps.com For this compound, elimination to form 4,4-dimethyl-2-pentene can result in both E and Z isomers. The ratio of these isomers is influenced by the reaction conditions.

Base Strength and Solvent Effects on Elimination Pathways

The choice of base and solvent is critical in determining the outcome of elimination reactions.

Base Strength: Strong bases favor the E2 mechanism, which is a concerted, one-step process. dalalinstitute.com Weaker bases, on the other hand, tend to promote the E1 mechanism, which proceeds through a carbocation intermediate. dalalinstitute.com The use of a strong, sterically hindered base, such as potassium tert-butoxide, will strongly favor the formation of the Hofmann product due to the difficulty of accessing the more sterically hindered β-hydrogen. chemistrysteps.com

Solvent: Polar protic solvents can stabilize the carbocation intermediate in E1 reactions, while polar aprotic solvents are often used for E2 reactions. The solvent can also influence the ratio of cis to trans isomers in the products. dalalinstitute.com

Organometallic Reactions and Cross-Coupling Methodologies

Formation of Grignard Reagents and their Reactivity

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4,4-dimethylpentyl)magnesium bromide. wisc.edulibretexts.org The formation of this organometallic compound is crucial for a variety of synthetic transformations.

The reactivity of the Grignard reagent stems from the highly polarized carbon-magnesium bond, which renders the carbon atom nucleophilic and basic. wisc.edulibretexts.org These reagents are highly reactive and must be prepared and handled under anhydrous conditions to prevent reaction with water. libretexts.org Grignard reagents readily react with electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. wisc.edu For instance, reaction with an aldehyde will produce a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. wisc.edu

Coupling Reactions for Carbon-Carbon Bond Formation

The Grignard reagent derived from this compound can participate in various cross-coupling reactions to form new carbon-carbon bonds. These reactions are often catalyzed by transition metals like palladium or iron. researchgate.netmdpi.com For example, in a Suzuki coupling reaction, the Grignard reagent could potentially be converted to a boronic ester and then coupled with an aryl or vinyl halide in the presence of a palladium catalyst.

Iron-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-C bond formation, often utilizing Grignard reagents. researchgate.net These methods offer an economical and environmentally friendly alternative to palladium-catalyzed reactions.

Radical Reaction Pathways and Their Synthetic Implications

In addition to ionic pathways, this compound can undergo radical reactions. The initiation of these reactions typically involves the homolytic cleavage of the carbon-bromine bond, which can be induced by heat or UV light, often in the presence of a radical initiator. lumenlearning.com

The resulting 4,4-dimethylpentyl radical can then participate in a variety of synthetic transformations. For example, it can abstract a hydrogen atom from another molecule or add to a double bond. lumenlearning.com Radical reactions provide an alternative route for the functionalization of alkanes and can lead to products that are not accessible through ionic mechanisms.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR spectroscopy provides information on the distinct chemical environments of protons in a molecule. The structure of 1-Bromo-4,4-dimethylpentane, Br-CH₂(a)-CH₂(b)-CH₂(c)-C(d)(CH₃)₃(e), contains five non-equivalent sets of protons. The electron-withdrawing bromine atom causes the adjacent methylene (B1212753) protons (a) to be the most deshielded, thus appearing at the highest chemical shift (downfield). The signal for the nine equivalent protons of the tert-butyl group (e) is expected to be a sharp singlet and appear furthest upfield.

The predicted splitting patterns, based on the n+1 rule, arise from spin-spin coupling with adjacent protons. The methylene protons at position 'a' are adjacent to two protons at 'b', resulting in a triplet. The protons at 'b' are coupled to protons at 'a' and 'c', which would likely result in a complex multiplet. The protons at 'c' are adjacent to two protons at 'b', leading to a triplet. The tert-butyl protons at 'e' have no adjacent protons, hence they appear as a singlet. The integration of these signals corresponds to the ratio of the number of protons in each environment, which is 2:2:2:9.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-Br (a) | ~3.4 | Triplet (t) | 2H |

| -CH₂- (b) | ~1.8 | Multiplet (m) | 2H |

| -CH₂-C(CH₃)₃ (c) | ~1.5 | Triplet (t) | 2H |

| -C(CH₃)₃ (e) | ~0.9 | Singlet (s) | 9H |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. In this compound, there are five distinct carbon environments. The carbon atom bonded to the electronegative bromine atom (C1) is the most deshielded and appears furthest downfield. The quaternary carbon (C4) and the three equivalent methyl carbons (C5) of the tert-butyl group have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Br (C1) | ~35 |

| -CH₂- (C2) | ~32 |

| -CH₂-C(CH₃)₃ (C3) | ~45 |

| -C(CH₃)₃ (C4) | ~30 |

| -C(CH₃)₃ (C5) | ~29 |

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups: the protons at δ ~3.4 ppm (a) would show a correlation to the protons at δ ~1.8 ppm (b), and the protons at δ ~1.8 ppm (b) would show correlations to both the protons at δ ~3.4 ppm (a) and δ ~1.5 ppm (c).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms. wikipedia.org An HSQC spectrum would confirm the assignments made in the 1D spectra by showing a cross-peak between the proton signal at ~3.4 ppm and the carbon signal at ~35 ppm (C1), between the proton signal at ~1.8 ppm and the carbon signal at ~32 ppm (C2), and so on for each C-H bond.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. missouri.edu The spectrum of this compound is characterized by vibrations of its alkyl framework and the carbon-bromine bond.

Key expected absorptions include:

C-H Stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are characteristic of sp³-hybridized C-H bonds in the alkyl chain. msu.edu

C-H Bending: Absorptions in the 1365-1465 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups. The presence of a tert-butyl group often gives rise to two characteristic bands in this region.

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 690-515 cm⁻¹, is indicative of the C-Br stretching vibration. orgchemboulder.comlibretexts.org

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1365 - 1465 | Medium |

| C-Br Stretch | 515 - 690 | Medium-Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₁₅Br. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of roughly equal intensity.

Electron ionization mass spectrometry also causes the molecular ion to break apart into smaller, charged fragments. The fragmentation pattern is a valuable tool for structural elucidation. Common fragmentation pathways for this compound include:

Alpha-cleavage: The loss of the bromine radical to form a C₇H₁₅⁺ cation.

Loss of tert-butyl group: Cleavage of the C3-C4 bond can result in the formation of a highly stable tert-butyl cation, [C(CH₃)₃]⁺, which would produce a prominent peak at an m/z of 57. This is often the base peak in the spectrum for compounds containing this group.

Loss of a methyl group: Fragmentation can also occur via the loss of a methyl radical (•CH₃) from the molecular ion.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values to validate the empirical and molecular formula. For this compound (C₇H₁₅Br), the theoretical elemental composition is calculated based on its molecular weight (179.10 g/mol ).

Table 4: Theoretical Elemental Composition of this compound

| Element | Atomic Weight (g/mol) | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon (C) | 12.01 | 46.94% |

| Hydrogen (H) | 1.01 | 8.44% |

| Bromine (Br) | 79.90 | 44.62% |

Experimental results from an elemental analyzer that match these theoretical values would serve to confirm the compound's empirical formula. chemcollective.orgdavidson.edu

X-ray Crystallography of Solid Derivatives for Definitive Molecular Structure

A comprehensive search of scientific literature and chemical databases did not yield specific research findings or data tables related to the X-ray crystallography of solid derivatives of this compound.

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of a substance. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, researchers can construct an electron density map and, from that, determine the exact positions of the atoms, bond lengths, and bond angles, providing an unambiguous confirmation of the molecule's structure.

For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would require the synthesis of a solid derivative. This could be achieved through reactions that introduce functional groups capable of forming a stable crystal lattice. For instance, the Grignard reagent of this compound could be reacted with a suitable electrophile to produce a solid product.

Despite the utility of this technique, it appears that no studies focusing on the synthesis and subsequent X-ray crystallographic analysis of solid derivatives of this compound have been published in the readily accessible scientific literature. Therefore, no experimental data tables on bond lengths, bond angles, or crystal packing for derivatives of this specific compound can be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Optimized Molecular Structures and Conformations

Quantum chemical calculations are instrumental in determining the three-dimensional structure of 1-Bromo-4,4-dimethylpentane with high precision. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the equilibrium geometry of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

The structure of this compound is characterized by a pentyl chain with a bromine atom at one end and a bulky tert-butyl group at the C4 position. This substitution pattern leads to significant steric hindrance, which influences the molecule's preferred conformation. Quantum chemical calculations can precisely model these steric interactions to predict the most stable arrangement of atoms in space.

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Value |

| C1-Br Bond Length | ~1.97 Å |

| C1-C2-C3-C4 Dihedral Angle | ~180° (anti-periplanar) |

| C3-C4 Bond Length | ~1.54 Å |

| C-H Bond Lengths | ~1.09 - 1.10 Å |

| C-C-C Bond Angles | ~109.5° - 112° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar bromoalkanes as determined by quantum chemical methods.

Energy Landscape Analysis and Conformational Stability Assessments

The flexible alkyl chain of this compound allows for the existence of multiple conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. A comprehensive analysis of the molecule's potential energy surface can identify the various stable conformers and the transition states that connect them.

The relative stability of these conformers is primarily determined by steric and electronic effects. The bulky tert-butyl group plays a dominant role in dictating the lowest energy conformations, which will seek to minimize steric strain. Computational methods can quantify the energy differences between these conformers, typically in kcal/mol, to predict their relative populations at a given temperature. The most stable conformer is expected to have the bromine atom and the tert-butyl group in an anti-periplanar arrangement to minimize steric repulsion.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry enables the theoretical prediction of various spectroscopic parameters, which can be invaluable for the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. modgraph.co.uknih.gov These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the molecule. researchgate.net The accuracy of these predictions has significantly improved with the development of advanced theoretical models and can often achieve a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov For this compound, theoretical calculations would predict distinct signals for the different hydrogen and carbon atoms, taking into account the electronic environment of each nucleus.

Table 2: Illustrative Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.4 | ~33 |

| C2-H₂ | ~1.8 | ~30 |

| C3-H₂ | ~1.3 | ~42 |

| C4 | - | ~31 |

| C5-H₃ (tert-butyl) | ~0.9 | ~29 |

Note: These are estimated values based on typical chemical shifts for similar structural motifs.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. github.io These calculations involve determining the normal modes of vibration and their corresponding frequencies. github.io For this compound, characteristic vibrational modes would include C-H stretching and bending, C-C stretching, and the C-Br stretching frequency, which is typically found in the fingerprint region of the IR spectrum. orgchemboulder.comlibretexts.orgutoronto.ca

Table 3: Representative Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (alkyl) | 2850-3000 |

| C-H Bend (methyl/methylene) | 1350-1470 |

| C-Br Stretch | 515-690 |

Note: These are typical frequency ranges for the specified vibrational modes in alkyl halides. orgchemboulder.comlibretexts.org

Reaction Pathway Modeling and Transition State Analysis for Mechanistic Understanding

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. Due to its structure as a primary alkyl halide with significant steric hindrance from the neopentyl-like tert-butyl group, its reactivity in nucleophilic substitution and elimination reactions is of particular interest.

Theoretical calculations can be used to map the potential energy surface for reactions such as the Sₙ2 and E2 pathways. This involves locating the transition state structures and calculating the activation energies for each potential reaction. For this compound, the steric bulk of the tert-butyl group is expected to significantly increase the activation energy for a backside Sₙ2 attack, making this pathway less favorable. Conversely, the E2 elimination pathway, especially with a sterically hindered base, is a likely reaction channel.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, such as in solution. nih.gov These simulations model the motion of the molecule and its surrounding solvent molecules over time, allowing for the study of intermolecular interactions.

For this compound, MD simulations could be used to investigate its solvation in various solvents, the dynamics of its conformational changes in solution, and its interactions with other molecules. mdpi.com This can provide a deeper understanding of how the solvent influences its reactivity and physical properties. The simulations rely on force fields that describe the interactions between atoms, and the results can reveal details about the local structure of the solvent around the solute molecule and the energetics of these interactions.

Synthetic Utility and Applications in Complex Molecule Synthesis

Role as an Alkylating Agent in Nucleophilic Displacement Reactions

As an alkyl halide, 1-Bromo-4,4-dimethylpentane serves as an alkylating agent, capable of introducing the 4,4-dimethylpentyl group into other molecules. The carbon-bromine bond is polar, rendering the C1 carbon atom electrophilic and thus susceptible to attack by nucleophiles. nih.gov This reactivity is the basis for its participation in nucleophilic substitution reactions, a fundamental class of transformations in organic synthesis. nih.gov

However, the compound's reactivity is heavily modulated by its structure. While primary alkyl halides typically favor bimolecular nucleophilic substitution (SN2) reactions, the substantial steric hindrance created by the nearby tert-butyl group impedes the necessary backside attack by a nucleophile. This congestion significantly slows the rate of SN2 reactions compared to less hindered primary alkyl halides. This unique characteristic allows for selective reactions under specific conditions or dictates the use of alternative pathways.

The compound can also be converted into its corresponding Grignard reagent, (4,4-dimethylpentyl)magnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent. nih.gov This organometallic reagent is a powerful nucleophile itself, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds, thereby expanding its utility as an alkylating agent beyond direct substitution. nih.gov

Strategies for Constructing Sterically Hindered Molecular Architectures in Organic Synthesis

The defining feature of this compound is the sterically demanding 4,4-dimethylpentyl (neoheptyl) group. This bulky moiety is a valuable tool for synthetic chemists aiming to construct complex molecules with crowded or sterically hindered architectures. Introducing this group can influence a molecule's conformation, stability, and reactivity by creating a "steric shield" around certain parts of the structure.

This strategy is employed to:

Control Reaction Pathways: The steric bulk can block certain reaction sites, directing reagents to attack less hindered positions and thereby achieving regioselectivity in subsequent transformations.

Influence Conformational Preferences: Incorporating the large 4,4-dimethylpentyl group can lock a molecule into a specific conformation, which can be crucial for its biological activity or material properties.

Enhance Molecular Stability: The bulky group can protect sensitive functional groups from degradation by physically preventing the approach of reactive species.

While the slowed SN2 reactivity presents a challenge, it also offers an opportunity for controlled alkylation. Furthermore, the use of the corresponding Grignard reagent provides an effective method to install this bulky fragment in the construction of sterically congested systems. nih.gov Research into the reactivity of sterically hindered haloalkanes continues to be an area of interest for understanding how molecular structure dictates reaction outcomes. nih.gov

Precursors for Specialty Chemicals and Advanced Materials Development

This compound serves as a precursor in the development of specialty chemicals and advanced materials where specific physical and chemical properties are required. Its incorporation into a larger molecule introduces a bulky, nonpolar, and aliphatic character. This can be leveraged to modify properties such as solubility, viscosity, and thermal stability.

The availability of this compound in various purity levels, including technical, semiconductor, and electronics grades, indicates its use in applications where high purity is critical. uni.lu Alkyl halides, in general, are recognized as crucial intermediates in materials science. nih.gov The 4,4-dimethylpentyl group can be incorporated into polymers or other materials to tune their physical properties, potentially enhancing their performance for specialized applications in electronics or other high-technology fields.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6570-95-2 | acs.orgnih.gov |

| Molecular Formula | C₇H₁₅Br | acs.orgnih.gov |

| Molecular Weight | 179.1 g/mol | acs.orgnih.gov |

| Boiling Point | 154 °C | acs.org |

| Density | 1.1343 g/cm³ | acs.org |

| Appearance | Liquid | uni.lu |

Applications as Building Blocks for Pharmaceutical Intermediates and Biologically Active Analogs

In medicinal chemistry, the introduction of specific alkyl groups is a key strategy for optimizing the pharmacological profile of a drug candidate. Bulky, lipophilic groups can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This compound serves as a building block to introduce the sterically significant 4,4-dimethylpentyl group into potential therapeutic agents.

Alkyl halides are widely used as intermediates in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents. nih.gov The 4,4-dimethylpentyl group, being highly lipophilic, can enhance a drug's ability to cross cell membranes. Its steric bulk can also improve metabolic stability by hindering the approach of metabolic enzymes, potentially leading to a longer duration of action. Furthermore, the specific shape of the group can be critical for fitting into the binding pocket of a target protein or enzyme, thereby enhancing potency and selectivity. While specific examples of marketed drugs containing this exact fragment are not widespread, the compound represents a valuable tool for chemists engaged in drug discovery and the synthesis of biologically active analogs for structure-activity relationship (SAR) studies. nih.gov

Development of Chiral Analogs and Enantioselective Syntheses Leveraging Steric Properties

The principles of asymmetric synthesis aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many pharmaceuticals. Steric hindrance is a powerful tool in this field, as a bulky group can influence the direction of approach of a reagent to a prochiral center, favoring the formation of one stereoisomer over another.

While this compound is an achiral molecule, it could theoretically be used in reactions with chiral substrates or catalysts. In such a scenario, the steric bulk of the incoming 4,4-dimethylpentyl group could play a role in the stereochemical outcome of the reaction. However, a review of the scientific literature does not indicate that this specific compound is a common reagent or building block in well-established enantioselective synthetic methodologies. The development of catalytic asymmetric methods for the synthesis of sterically hindered molecules remains an active area of research. nih.govnih.gov

Diastereoselective reactions create a specific stereoisomer from a molecule that already contains a chiral center. The steric properties of reagents are often key to achieving high levels of diastereoselectivity. For instance, the Grignard reagent derived from this compound, (4,4-dimethylpentyl)magnesium bromide, could exhibit diastereoselectivity when reacting with a chiral aldehyde or ketone. The bulky nature of the nucleophile would likely favor attack from the less sterically hindered face of the carbonyl group. Despite this potential, specific, high-yielding diastereoselective transformations that rely on the steric properties of the 4,4-dimethylpentyl group from this compound are not prominently featured in the chemical literature.

Applications in Williamson Ether Synthesis for Hindered Ethers

The Williamson ether synthesis, a cornerstone of ether formation in organic chemistry, typically involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. unacademy.comwikipedia.orgmasterorganicchemistry.com However, the synthetic utility of this reaction is significantly challenged when dealing with sterically hindered substrates, such as this compound. The unique structural features of this compound, specifically the bulky tert-butyl group in proximity to the reaction center, impose considerable steric hindrance, which dramatically influences its reactivity. libretexts.org

While this compound is a primary alkyl halide, a substrate class that is generally favored for Sₙ2 reactions, its neopentyl-like structure presents a notable exception. The steric bulk of the tert-butyl group effectively shields the electrophilic carbon atom from backside attack by a nucleophile, which is a fundamental requirement for the Sₙ2 mechanism. libretexts.orgstudylib.net This steric impediment significantly slows down the rate of nucleophilic substitution.

Consequently, when this compound is subjected to typical Williamson ether synthesis conditions with an alkoxide, the desired ether formation is often inefficient. The alkoxide, which is also a strong base, can instead initiate a competing E2 (bimolecular elimination) reaction, leading to the formation of an alkene as the major product. unacademy.comedubirdie.com This propensity for elimination over substitution is a well-documented challenge for sterically hindered primary alkyl halides. jk-sci.com

Detailed research into the Williamson ether synthesis with the closely analogous neopentyl bromide (1-bromo-2,2-dimethylpropane) corroborates these expectations. Studies have shown that reactions of neopentyl bromide with alkoxides often result in low yields of the desired ether and a preponderance of elimination and rearrangement products.

To circumvent the inherent difficulties of applying the Williamson ether synthesis to sterically hindered halides like this compound, modified approaches or alternative synthetic strategies are often necessary. These can include the use of phase-transfer catalysts to enhance the nucleophilicity of the alkoxide or employing different solvent systems to better facilitate the Sₙ2 pathway over elimination. wikipedia.org More advanced methods for the synthesis of hindered ethers, such as those employing electrogenerated carbocations or other specialized reagents, have also been developed to address the limitations of classical methods like the Williamson synthesis. researchgate.netnih.gov

The table below summarizes the expected outcomes and challenges when attempting the Williamson ether synthesis with this compound, based on established principles of physical organic chemistry and data from analogous sterically hindered substrates.

| Reactant 1 | Reactant 2 | Typical Conditions | Major Product(s) | Minor Product(s) | Key Challenges |

| This compound | Sodium ethoxide | Ethanol (B145695), reflux | 4,4-Dimethyl-1-pentene (B165720) | Ethyl 4,4-dimethylpentyl ether | Steric hindrance, competing E2 elimination |

| This compound | Potassium tert-butoxide | tert-Butanol, reflux | 4,4-Dimethyl-1-pentene | Negligible ether formation | Severe steric hindrance from both substrate and nucleophile, strong basicity of the alkoxide favors elimination |

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for 1-Bromo-4,4-dimethylpentane

Traditional methods for synthesizing alkyl halides, including this compound, often rely on reagents and conditions that are not environmentally benign. ijrpr.com Current research is shifting towards greener and more sustainable alternatives. One promising avenue is the application of photoredox catalysis. For instance, a deformylative halogenation strategy could be adapted, which uses visible light to convert aldehydes to alkyl halides using inexpensive and atom-economical halogen sources like sodium bromide (NaBr). nih.gov

Another area of focus is the improvement of existing methods, such as the synthesis from alcohols. unacademy.commasterorganicchemistry.comscribd.com While the reaction of 4,4-dimethyl-1-pentanol (B1294636) with a bromine source is a common route, future work could explore the use of greener solvents, recyclable catalysts, and milder reaction conditions to enhance the sustainability of this process. The principles of green chemistry, such as atom economy and the use of less hazardous chemical syntheses, are central to these developmental efforts. ijrpr.com

| Synthetic Approach | Potential Improvement/Innovation | Key Advantages |

| Photoredox Catalysis | Deformylative bromination of 4,4-dimethylpentanal | Utilizes visible light, mild conditions, atom-economical bromine source. nih.gov |

| From Alcohols | Use of solid-supported reagents, enzymatic bromination, or catalytic systems with in-situ generated HBr. | Easier purification, reduced waste, improved safety and selectivity. |

| Alkene Hydrobromination | Anti-Markovnikov addition to 4,4-dimethyl-1-pentene (B165720) using radical initiators under photochemical or microwave conditions. | Alternative route from a different starting material, potential for high regioselectivity. |

Exploration of Underutilized Reactivity Modes under Non-Classical Conditions

The reactivity of this compound is significantly influenced by the steric hindrance provided by the bulky tert-butyl group. While its participation in SN2 and E2 reactions is well-understood, future research can delve into less common reaction pathways, particularly under non-classical conditions such as photochemical, sonochemical, or microwave irradiation.

Radical reactions represent a key area for exploration. ijrpr.com The generation of the 4,4-dimethylpentyl radical from this compound can open up pathways to novel carbon-carbon and carbon-heteroatom bond formations that are not accessible through traditional ionic mechanisms. Furthermore, transition metal-catalyzed cross-coupling reactions, which are powerful tools in organic synthesis, could be further investigated with this sterically demanding substrate. ijrpr.com Exploring novel catalyst systems that can overcome the steric bulk would be a significant advancement.

Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis of this compound and its subsequent transformations are prime candidates for adaptation to flow chemistry and microreactor technologies. nih.govscispace.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netyoutube.com

The miniaturized channels of a microreactor allow for rapid mixing and efficient heat exchange, which can lead to higher yields, improved selectivity, and a reduction in unwanted byproducts. vapourtec.com For exothermic reactions, such as certain bromination procedures, the high surface-area-to-volume ratio in microreactors provides superior temperature control, preventing thermal runaways. youtube.com The continuous nature of flow processes also allows for the safe handling of hazardous reagents and intermediates, and facilitates automated synthesis and optimization. scispace.comresearchgate.net Future research in this area would involve the design and optimization of continuous flow processes for the production of this compound, potentially integrating purification steps for a seamless "end-to-end" synthesis.

| Technology | Application to this compound Synthesis | Potential Benefits |

| Flow Chemistry | Continuous synthesis from 4,4-dimethyl-1-pentanol and a brominating agent. | Improved safety, scalability, and process control; reduced reaction times and waste. researchgate.net |

| Microreactor Technology | Precise control of exothermic bromination reactions. | Enhanced heat transfer, prevention of hotspots, higher yields and purity. nih.govyoutube.com |

Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and reactions of this compound can be achieved through the use of advanced in-situ spectroscopic techniques. spectroscopyonline.com Techniques such as Raman and infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. nih.govxmu.edu.cn

This real-time monitoring is particularly valuable when coupled with flow chemistry systems, allowing for rapid optimization of reaction conditions such as temperature, pressure, and residence time. researchgate.net By tracking the formation and consumption of key species, detailed kinetic models can be developed. This information is crucial for understanding the influence of the sterically hindered neopentyl-like structure on reaction rates and for rationally designing more efficient synthetic processes. nih.gov Surface-enhanced Raman spectroscopy (SERS) could also be employed to study reactions occurring at catalyst surfaces, providing insights into heterogeneous catalytic processes that might be developed for the synthesis of this compound. cityu.edu.hk

Design and Synthesis of Derivatives for Targeted Biological or Material Science Applications

The unique structural feature of this compound, the sterically bulky tert-butyl group at the γ-position, makes it an interesting building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. ijrpr.com The 4,4-dimethylpentyl moiety can be incorporated into larger molecules to probe the effects of steric hindrance on biological activity or material properties.

In medicinal chemistry, introducing a bulky, lipophilic group can influence a drug candidate's metabolic stability, binding affinity, and membrane permeability. Future research could focus on synthesizing derivatives of this compound for incorporation into pharmacologically active scaffolds. In materials science, the neopentyl-like structure can be used to create polymers or liquid crystals with unique physical properties, such as altered glass transition temperatures or packing behaviors. The Grignard reagent derived from this compound serves as a versatile intermediate for accessing a wide range of these derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.